1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom and an aldehyde group at the third position of the pyrrole ring
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1H-pyrrole-3-carbaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(Methylsulfonyl)-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
1-(Methylsulfonyl)-1H-pyrrole-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
1-(Methylsulfonyl)-1H-pyrrole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H7NO3S |
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Molecular Weight |
173.19 g/mol |
IUPAC Name |
1-methylsulfonylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h2-5H,1H3 |
InChI Key |
SUIBZQGJVHXQLX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC(=C1)C=O |
Origin of Product |
United States |
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